molecular formula C16H16O3S B2565523 Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate CAS No. 866153-76-6

Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate

Cat. No. B2565523
CAS RN: 866153-76-6
M. Wt: 288.36
InChI Key: XZDHJUDBBCJIBO-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate is a chemical compound with the CAS Number: 866153-76-6 . It has a molecular weight of 288.37 and its IUPAC name is ethyl 3- [4- (methylsulfanyl)phenoxy]benzoate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate is 1S/C16H16O3S/c1-3-18-16 (17)12-5-4-6-14 (11-12)19-13-7-9-15 (20-2)10-8-13/h4-11H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate is a liquid . Other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthetic Chemistry and Catalyst Applications The compound has been used as a reactant in synthetic chemistry. For instance, ethyl 2-methyl-2,3-butadienoate, which shares a similar structure, acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines. This reaction, catalyzed by an organic phosphine, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is notable for its excellent yields and complete regioselectivity, underlining the compound's utility in complex organic synthesis (Zhu et al., 2003).

Potential in Pharmacological Research Research has also been conducted on derivatives of Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate in the field of pharmacology. For instance, a study focused on synthesizing a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. The study highlighted one compound in particular, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, for its significant analgesic and anti-inflammatory activities, presenting potential for further pharmacological development (Gokulan et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 3-(4-methylsulfanylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-3-18-16(17)12-5-4-6-14(11-12)19-13-7-9-15(20-2)10-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDHJUDBBCJIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate

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